molecular formula C6H13NO7 B083393 1-Deoxy-1-nitro-D-glucitol CAS No. 14199-88-3

1-Deoxy-1-nitro-D-glucitol

Cat. No.: B083393
CAS No.: 14199-88-3
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxy-1-nitro-D-glucitol (CAS 14199-88-3) is a nitro-substituted sugar alcohol that serves as a valuable intermediate in biochemical and metabolic research. This compound is part of a class of 1-deoxy sugar analogues that have been studied for their role as antimetabolites. Research indicates that such 1-deoxy analogues, including 1-deoxy-D-fructose and its reduction products, can act as substrates or inhibitors for key metabolic enzymes. For instance, related studies have shown that these compounds can inhibit enzymes like phosphoglucose isomerase and phosphofructokinase, suggesting a potential mechanism for disrupting glycolysis in metabolic studies . Compared to the more toxic 2-deoxyglucose, 1-deoxy sugar analogues like 1-deoxy-D-glucitol have been noted for their lower acute toxicity in studies, making them suitable for investigating enzyme mechanisms and exploring potential therapeutic applications against organisms that rely heavily on glycolysis . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161910
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-88-3
Record name 1-Deoxy-1-nitro-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14199-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-nitro-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-nitro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemo Transformations

Synthesis of 1-Deoxy-1-nitro-D-glucitol

The creation of this compound is centered on the strategic introduction of a nitro group at the C1 position of a hexitol (B1215160) precursor. This transformation fundamentally alters the electronic and steric properties of the parent sugar alcohol, providing a versatile intermediate for further chemical modifications.

The primary and most established method for synthesizing 1-deoxy-1-nitroalditols is the Henry reaction, also known as the nitroaldol reaction. This pathway involves the condensation of a lower aldose with nitromethane (B149229) under basic conditions. For the synthesis of this compound, the logical precursor is D-arabinose.

The reaction proceeds via a base-catalyzed addition of the nitromethane anion to the aldehyde group of the aldose. A typical procedure involves treating the aldose with nitromethane in the presence of a base like sodium methoxide (B1231860) in methanol. prepchem.com The resulting sodium salts of the aci-nitro alcohols are then neutralized and deionized to yield the final product. prepchem.com While the synthesis of the L-enantiomer from L-arabinose is well-documented, the same principle applies to the D-series. prepchem.com The condensation of other aldoses such as D-glucose or D-galactose with nitromethane is also used to produce the corresponding chain-extended deoxynitroheptitols. cdnsciencepub.comresearchgate.net

Table 1: Henry Reaction for Deoxynitroalditol Synthesis

Precursor Aldose Product(s) Reagents Reference
α-L-Arabinose 1-Deoxy-1-nitro-L-glucitol & 1-Deoxy-1-nitro-L-mannitol Nitromethane, Sodium Methoxide, Methanol prepchem.com
D-Glucose 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol & 1-Deoxy-1-nitro-D-glycero-D-ido-heptitol Nitromethane, Sodium Hydroxide (B78521) cdnsciencepub.com

A significant challenge in the synthesis of this compound via the Henry reaction is the control of stereochemistry at the newly formed chiral center (C2). The addition of the nitromethane anion to the aldehyde can occur from either face, leading to the formation of C2 epimers.

In the case of the reaction starting from L-arabinose, both 1-deoxy-1-nitro-L-glucitol and its C2 epimer, 1-deoxy-1-nitro-L-mannitol, are formed. prepchem.com These epimers typically need to be separated by fractional crystallization, with the mannitol (B672) derivative being less soluble in ethanol. prepchem.com Similarly, the condensation of D-glucose with nitromethane yields a mixture of 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which also require separation. cdnsciencepub.com The ratio of the epimers can be influenced by reaction conditions, but achieving high stereoselectivity for the desired glucitol configuration in this specific condensation remains a challenge.

Intramolecular Cyclization and Anhydridization Reactions

This compound and its isomers can undergo intramolecular cyclization to form anhydro derivatives, which are important intermediates for further synthesis.

Heating an aqueous solution of this compound can lead to intramolecular cyclization. Interestingly, this reaction can be accompanied by epimerization. For instance, heating aqueous solutions of either 1-deoxy-1-nitro-D-mannitol or this compound results in the formation of the same product, 2,6-anhydro-1-deoxy-1-nitro-D-mannitol, in approximately 65% yield. researchgate.net This indicates that the reaction conditions favor the formation of the thermodynamically more stable manno-configured anhydride (B1165640).

In a related example, the mixture of epimeric deoxynitrohexitols obtained from the condensation of nitromethane with D-xylose yields 2,6-anhydro-1-deoxy-1-nitro-D-gulitol upon boiling in an aqueous solution. researchgate.net These anhydro compounds, also known as glycosylnitromethanes, are noted to be resistant to certain transformations like the Nef reaction. researchgate.net

The mechanism of this intramolecular cyclization is believed to involve the formation of an α-nitroolefin (or nitroalkene) intermediate. researchgate.net This proposed mechanism involves the dehydration of the 1-deoxy-1-nitroalditol to form a 1,2-dideoxy-1-nitro-alk-1-ene species. This highly electrophilic intermediate then undergoes an intramolecular Michael addition by one of the hydroxyl groups along the sugar chain. The formation of a six-membered ring via attack from the C6 hydroxyl group leads to the 2,6-anhydro product. researchgate.net

The generation of these nitroolefin intermediates has been demonstrated independently. For example, acetylated 1-deoxy-1-nitro-heptitols can be converted to the corresponding 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol by refluxing in benzene (B151609) with sodium bicarbonate. cdnsciencepub.com

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound—the nitro group and multiple hydroxyl groups—provide ample opportunities for derivatization and the synthesis of a wide array of structural analogues.

Standard carbohydrate chemistry techniques, such as the acetylation or methylation of the free hydroxyl groups, can be readily applied. cdnsciencepub.comsci-hub.se More complex transformations target the nitro group or use the nitroalditol as a scaffold for building larger molecules.

A key strategy involves converting the nitroalditol into its corresponding nitroalkene, which serves as a versatile Michael acceptor.

Amination: The addition of ammonia (B1221849) to a nitroalkene precursor, D-arabo-3,4,5,6-tetraacetoxy-1-nitro-1-hexene, yields a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-mannitol and 2-acetamido-1,2-dideoxy-1-nitro-D-glucitol. researchgate.net

Thio-glycosylation: The addition of a sulfur-based nucleophile, such as the sodium salt of 1-thio-D-glucose, to a per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol affords 2-S-glycosylated this compound and -D-mannitol peracetates. nih.gov These can be further transformed via the Nef reaction into 2-thiodisaccharides. nih.gov

The nitro group itself can be reduced to an amine, which can then be further functionalized, for example, by reductive amination to create N-alkylated derivatives like 1-deoxy-1-(octylamino)-D-glucitol. sigmaaldrich.com The nitroalditol can also serve as a key intermediate in the synthesis of other complex carbohydrates, such as N-acetylneuraminic acid. nih.gov

Table 2: Examples of this compound Derivatization and Analogue Synthesis

Reaction Type Reactant(s) Product Type Reference
Michael Addition (Nitrogen) D-arabo-tetraacetoxy-1-nitrohexene-1, Methanolic Ammonia 2-Acetamido-1,2-dideoxy-1-nitro-D-glucitol researchgate.net
Michael Addition (Sulfur) Per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol, 1-Thio-D-glucose sodium salt 2-S-glycosylated this compound peracetate nih.gov
Reduction & Alkylation (Implied from analogue) 1-Deoxy-1-(octylamino)-D-glucitol sigmaaldrich.com

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group in nitroalkitols and related nitro sugars to a primary amine is a pivotal step in the synthesis of amino sugars and their derivatives. This transformation is typically achieved through catalytic hydrogenation or chemical reduction methods.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its efficiency and often clean reaction profiles. This process generally involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel. The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields of the desired amino product. For instance, the catalytic hydrogenation of aromatic nitro compounds can be effectively carried out in the presence of a noble metal catalyst, and the addition of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates. google.com

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when certain functional groups in the substrate are sensitive to hydrogenation conditions. A variety of reducing agents can be employed for this purpose. For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a metal-free method for the reduction of both aromatic and aliphatic nitro groups to amines, showing broad functional group tolerance. organic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as gold nanoparticles, to facilitate the reduction of nitroarenes. mdpi.com In the context of nitroalkenes derived from sugars, Michael additions of amines can lead to amino-nitro-dideoxy-alkitols, where the nitro group can be subsequently transformed. researchgate.net The Nef reaction provides a method to convert the sodium salts of nitro compounds into the corresponding carbonyl compounds, and under modified conditions, can be part of a sequence to yield amino sugars. researchgate.netcdnsciencepub.com

The following table summarizes various methods for the reduction of nitro groups.

MethodReagents/CatalystSubstrate TypeKey FeaturesReference
Catalytic HydrogenationH₂, Noble Metal Catalyst (e.g., Pd, Pt, Ni), optional Vanadium compoundAromatic Nitro CompoundsEfficient, prevents hydroxylamine accumulation with vanadium. google.com
Metal-Free ReductionHSiCl₃, Tertiary AmineAromatic and Aliphatic Nitro GroupsMild conditions, wide functional group tolerance. organic-chemistry.org
Chemical Reduction with BorohydrideKBH₄, I₂NitroarenesIn situ generation of BI₃ as the active reductant. organic-chemistry.org
Transfer HydrogenationFormic Acid, Iron-based CatalystNitroarenesBase-free conditions, good to excellent yields. organic-chemistry.org
In Situ Chemical ReductionZero Valent Iron (ZVI)Nitrate (B79036) and other oxyanionsUsed for environmental remediation. clu-in.org

Further Transformations of Amino-Deoxy-Glucitol Derivatives

The primary amino group of 1-amino-1-deoxy-D-glucitol serves as a nucleophilic center for a wide array of chemical modifications, leading to a diverse range of valuable compounds. These transformations include N-acylation, reductive amination, and cyclization reactions to form iminosugars.

N-acylation of the amino group is a common transformation that introduces various functional groups. For example, treatment with acetic anhydride can yield the corresponding N-acetyl derivative. This modification is often performed as a protective step or to modulate the biological activity of the parent compound.

Reductive amination of monosaccharides like D-glucose and D-mannose with amino acids in the presence of a reducing agent such as sodium cyanoborohydride leads to the formation of N-(1-deoxyhexitol-1-yl)amino acids. nih.gov This reaction provides a direct route to glycoconjugates where an amino acid is linked to the sugar alcohol backbone.

The amino-deoxy-glucitol scaffold is also a key precursor in the synthesis of iminosugars, such as 1-deoxynojirimycin (B1663644) and its derivatives. researchgate.net These compounds are polyhydroxylated piperidines that can act as potent glycosidase inhibitors. The synthesis often involves the intramolecular cyclization of a suitably functionalized amino-deoxy-glucitol derivative. researchgate.net For instance, insertion of an amino group at C-5 of D-glucose, followed by imine formation with the latent aldehyde at C-1 and subsequent reduction, can furnish the 1-deoxynojirimycin skeleton. researchgate.net

The following table highlights some of the key transformations of amino-deoxy-glucitol derivatives.

TransformationReagents/ConditionsProduct TypeSignificanceReference
Reductive AminationAmino Acids, Sodium CyanoborohydrideN-(1-deoxyhexitol-1-yl)amino acidsSynthesis of glycoconjugates. nih.gov
PolycondensationDialkyl- or Diarylcarbonates[AB]-PolyurethanesCreation of sugar-based polymers. researchgate.net
Intramolecular CyclizationVarious, leading to ring closureIminosugars (e.g., 1-deoxynojirimycin)Formation of potent glycosidase inhibitors. researchgate.net
NitrosationSodium Nitrite, Acetic AcidDeaminated products (e.g., 2-deoxyhexitols)Structural analysis and degradation of aminosugars. rsc.org

Synthesis of Glycosidic Linkages Involving Nitro Sugar Precursors

Nitro sugars have emerged as valuable precursors in glycosylation reactions for the synthesis of complex oligosaccharides and glycoconjugates. The electron-withdrawing nature of the nitro group can be exploited to activate the anomeric center, facilitating its displacement by a glycosyl acceptor.

Glycosyl nitrates, which can be synthesized from nitro sugars, have been investigated as glycosyl donors. nih.gov The anomeric nitrooxy group can act as a leaving group in glycosylation reactions, particularly when activated by a promoter such as a lanthanide triflate. nih.gov For example, the use of Yb(OTf)₃ has been shown to be beneficial in promoting glycosylation reactions with per-benzoylated glycosyl nitrate donors, leading to the formation of disaccharides in good yields. nih.gov

The Koenigs-Knorr synthesis, a classical method for glycosidic bond formation, has also been adapted for use with nitro sugars. cdnsciencepub.com For instance, 2,4,6-tri-O-acetyl-3-deoxy-3-nitro-α-D-glucopyranosyl bromide has been used as a glycosyl donor to react with various alcohols and sugar acceptors, yielding β-D-glycosides. cdnsciencepub.com

Furthermore, the synthesis of trisaccharides containing a nitro sugar, such as those found in antibiotics like cororubicin, has been achieved using nitro sugar precursors. acs.org These complex syntheses often involve the use of thioglycoside donors and strategic functional group transformations on the assembled oligosaccharide. acs.org The development of stereoselective glycosylation methods for nitro sugars is crucial for the synthesis of biologically active natural products. acs.org

The following table provides an overview of glycosylation methods that utilize nitro sugar precursors.

Glycosyl Donor TypePromoter/ActivatorKey FeaturesProductReference
Glycosyl NitratesLanthanide Triflates (e.g., Yb(OTf)₃)Anomeric nitro group acts as a leaving group.O-glycosides, Disaccharides nih.gov
Nitro-glucopyranosyl Bromide(Koenigs-Knorr conditions)Classical glycosylation method adapted for nitro sugars.β-D-glycosides cdnsciencepub.com
Thioglycoside of a Nitro SugarVariousUsed in the synthesis of complex oligosaccharides.Trisaccharides acs.org
2-NitroglycalsBifunctional OrganocatalystsDirect and stereoselective glycosylation.2-Amino-2-deoxygalactosides mdpi.com

Advanced Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Deoxy-1-nitro-D-glucitol in solution. Techniques including ¹H NMR, ¹³C NMR, and specialized nitrogen NMR (¹⁴N or ¹⁵N) provide detailed information about the molecular framework, while two-dimensional (2D) NMR experiments establish connectivity and spatial relationships. nih.govplos.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. The presence of the electron-withdrawing nitro group at the C1 position significantly influences the chemical shift of the C1 carbon.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for unambiguous assignment of all proton and carbon signals. COSY spectra reveal proton-proton coupling networks, confirming the sequence of protons along the glucitol chain. HSQC correlates each proton with its directly attached carbon atom. NOESY provides information about through-space interactions, which is critical for determining the three-dimensional conformation of the molecule. Similar techniques have been successfully used to deduce the connectivities and linkage positions in complex oligosaccharides. cdnsciencepub.com

Interactive Data Table: Representative NMR Data for Glucitol Derivatives

NucleusTechniqueTypical Chemical Shift (δ) Range (ppm)Information Gleaned
¹H1D NMR, COSY3.0 - 5.0Proton environment, stereochemistry, coupling networks
¹³C1D NMR, HSQC60 - 80Carbon skeleton, effect of substituents
¹⁵N1D or 2D NMRVariesDirect observation of the nitro group's nitrogen
NOESYN/AThrough-space correlations, 3D conformation
Note: Specific chemical shifts for this compound would require experimental determination but can be estimated from data on similar compounds like N-deoxy-D-glucitolammonium salts and other sugar alcohols. plos.org

Mass Spectrometry for Molecular Structure Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. adventchembio.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₃NO₇). epa.govrsc.org This is achieved by comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value.

Tandem mass spectrometry (MS/MS) is used to probe the molecular structure. The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of the molecule, such as the loss of the nitro group or characteristic cleavages along the glucitol backbone. Similar approaches using techniques like Atmospheric-Pressure Chemical Ionization (APCI-MS) have proven to be selective and sensitive for the detection of other nitrated sugar alcohols. researchgate.net

Interactive Data Table: High-Resolution Mass Spectrometry Data

IonMolecular FormulaCalculated m/zObserved m/zTechnique
[M+H]⁺C₆H₁₄NO₇⁺212.0765VariesESI-HRMS
[M+Na]⁺C₆H₁₃NNaO₇⁺234.0584VariesESI-HRMS
[M-H]⁻C₆H₁₂NO₇⁻210.0620VariesESI-HRMS
Note: The observed m/z value is determined experimentally. The monoisotopic mass of this compound is 211.0692 g/mol . epa.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. nih.govadventchembio.com These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: IR spectra of this compound are dominated by strong, broad absorptions in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations of the alkyl backbone appear around 2900 cm⁻¹. Crucially, the nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration (νₐs(NO₂)) typically found in the 1560-1540 cm⁻¹ range, and a symmetric stretching vibration (νₛ(NO₂)) in the 1370-1340 cm⁻¹ range. oup.comresearchgate.net A band corresponding to the C-N stretch can also be observed at lower frequencies. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C backbone vibrations are clearly visible. The nitro group vibrations are also prominent. The symmetric stretch (νₛ(NO₂)) often gives a particularly strong and sharp line in the Raman spectrum, making it a useful diagnostic peak. researchgate.net Furthermore, Raman spectroscopy is highly sensitive to the configuration of stereocenters in carbohydrates, meaning the spectrum provides a unique fingerprint for the specific arrangement of the glucitol backbone. rsc.orgnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentTechniqueIntensity
~3350O-H stretchIRStrong, Broad
~2920C-H stretchIR, RamanMedium
~1550Asymmetric NO₂ stretchIRStrong
~1350Symmetric NO₂ stretchIR, RamanMedium (IR), Strong (Raman)
~1100 - 1000C-O stretch, C-C stretchIR, RamanStrong
~870C-N stretchIRMedium
Note: Values are approximate and based on data from related nitro-alcohols and carbohydrates. oup.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as nitrated sugar alcohols and their derivatives, demonstrates the power of this method. nih.govuri.edu

X-ray diffraction studies on compounds like 2,6-anhydro-7-deoxy-7-nitro-D-glycero-L-gulo-heptitol have allowed for detailed comparisons of bond lengths and angles at the anomeric center. researchgate.net For this compound, a crystallographic study would definitively establish the conformation of the acyclic glucitol chain (e.g., whether it is linear or bent), the orientation of the hydroxyl groups, and the geometry of the C-NO₂ bond. It would also reveal the intricate network of intermolecular hydrogen bonds that dictate the crystal packing. Such analyses have been used to prove the absolute configuration of related carbohydrate derivatives. nih.gov

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography

ParameterDescriptionExpected Value/Information
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystala, b, c (Å); α, β, γ (°)
Space GroupThe symmetry of the crystal latticee.g., P2₁2₁2₁
Bond LengthsThe distance between bonded atoms (e.g., C-C, C-O, C-N, N-O)In Angstroms (Å)
Bond AnglesThe angle between three connected atoms (e.g., O-C-C, C-C-N)In degrees (°)
Torsion AnglesThe dihedral angle describing the conformation of the backboneIn degrees (°)
Hydrogen BondingIntermolecular O-H···O distances and anglesDistances (Å), Angles (°)

Chiroptical Techniques (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques are essential for confirming the stereochemistry of this compound. As a chiral molecule, it rotates the plane of polarized light, a property measured by a polarimeter and reported as the specific rotation [α]. The L-enantiomer, 1-deoxy-1-nitro-L-glucitol, has a reported specific rotation of [α]D +7.44° in water, indicating that the D-enantiomer would have an equal but opposite rotation. prepchem.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide more detailed stereochemical information by measuring the differential rotation and absorption of left- and right-circularly polarized light, respectively, as a function of wavelength. The electronic transition of the nitro group, which occurs in the UV region, is expected to be optically active.

Studies on the closely related compound 1-deoxy-1-nitro-D-galactitol have shown a positive Cotton effect (a characteristic peak in an ORD or CD spectrum) centered around 310 nm. cdnsciencepub.com This observation is directly related to the stereochemistry of the chiral centers near the nitro-group chromophore. Therefore, ORD and CD spectra of this compound would be expected to show a characteristic Cotton effect that serves as a signature for its absolute configuration. cdnsciencepub.comscispace.com

Interactive Data Table: Chiroptical Properties of Nitro-glucitols and Analogs

CompoundTechniqueObservationSignificance
1-Deoxy-1-nitro-L-glucitolPolarimetry[α]D = +7.44° (c 3.2, water) prepchem.comConfirms optical activity; D-enantiomer expected to be -7.44°
1-Deoxy-1-nitro-D-galactitolORDPositive Cotton effect at 310 nm cdnsciencepub.comLinks stereochemistry to the nitro group's electronic transition
This compoundCD/ORD (Expected)Characteristic Cotton EffectProvides a spectral fingerprint for the absolute configuration

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of 1-Deoxy-1-nitro-D-glucitol. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles can be elucidated from theoretical investigations of related nitroalkanes and nitro sugars. nsc.ruamanote.comacs.org

The electronic character of this compound is dominated by the electron-withdrawing nature of the nitro (-NO2) group. mdpi.com This functional group significantly influences the charge distribution across the glucitol backbone. Theoretical methods like Density Functional Theory (DFT) and ab initio calculations are employed to model this electronic landscape. acs.org

Key Electronic Properties and Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For this compound, the area around the nitro group would exhibit a strong negative potential, while the hydrogen atoms of the hydroxyl groups would show positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: Derived from the energies of the FMOs, these descriptors provide a quantitative measure of reactivity.

DescriptorFormulaSignificance for this compound
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A larger value implies greater stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ) A measure of the power of the molecule to attract electrons.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω) μ2 / (2η)Quantifies the global electrophilic nature of a molecule.

This table is based on general principles of computational chemistry and is presented for illustrative purposes.

Theoretical studies on simpler nitroalkanes have shown that methods like the G3 procedure provide accurate formation enthalpies, which are crucial for understanding the molecule's stability. nsc.ru The choice of computational method is critical, as different levels of theory can yield varying results, especially for molecules with multiple functional groups. nsc.ru

Molecular Dynamics Simulations for Conformational Analysis in Solution

The flexibility of the acyclic glucitol backbone in this compound means it can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. mdpi.comrsc.orgrsc.org By simulating the motion of the molecule over time in a solvent environment, MD can reveal the most stable conformations and the dynamics of their interconversion.

MD simulations on related alditols like mannitol (B672) and glucitol have provided significant insights. rsc.org These studies typically analyze several key parameters to describe the conformational behavior:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. It provides an indication of the molecule's structural stability and the extent of its conformational fluctuations. researchgate.net

Potential Energy: By tracking the potential energy of the system during the simulation, one can identify low-energy, stable conformational states. researchgate.net

Intramolecular Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl groups of the glucitol chain are critical in stabilizing specific conformations. MD simulations can quantify the occurrence and lifetime of these hydrogen bonds. mdpi.com

Illustrative Data from MD Simulations of Alditols:

ParameterObservation for Alditols in Aqueous SolutionRelevance to this compound
Backbone Conformation A mix of extended (all-trans) and bent (gauche) conformations are typically observed. mdpi.comThe presence of the C1-nitro group may influence the conformational preference of the C1-C2 bond due to steric and electronic effects.
Intramolecular H-bonds Frequent formation of hydrogen bonds between O(n)...H-O(n+2) is a common stabilizing feature. mdpi.comThe nitro group is a strong hydrogen bond acceptor and could form intramolecular hydrogen bonds with adjacent hydroxyl groups, influencing the overall conformation.
Solvent Effects The solvent environment significantly impacts the population of different rotamers. rsc.orgIn polar solvents like water, solvent-solute hydrogen bonding will compete with intramolecular hydrogen bonds, affecting the conformational equilibrium.

This table is based on findings from studies on related alditols and is for illustrative purposes. mdpi.comrsc.org

Computational Modeling of Reaction Pathways and Transition States, including Intermediate Species

Computational chemistry provides invaluable tools for mapping out the potential reaction pathways of this compound, identifying transition states, and characterizing reactive intermediates.

A key reaction of primary nitroalkanes is the Nef reaction , which converts the nitro group into a carbonyl group under basic conditions, followed by acidification. For this compound, this would likely proceed through the formation of a nitronate intermediate. researchgate.net Computational modeling can be used to calculate the energy profile of this transformation, including the activation energies for each step.

Another important reaction pathway for nitroalkanes is thermal decomposition . Theoretical studies on nitroalkanes suggest several possible initial steps: acs.orgresearchgate.net

C-N Bond Homolysis: This is often the primary decomposition pathway, leading to the formation of a glucitol radical and a nitrogen dioxide radical (•NO2). acs.org

Nitro-Nitrite Isomerization: The nitroalkane can isomerize to an alkyl nitrite, which then undergoes further decomposition. nsc.ru

Elimination of Nitrous Acid (HONO): This pathway involves the abstraction of a proton from the carbon adjacent to the nitro group.

Computational methods, particularly DFT, can be used to calculate the transition state structures and activation barriers for these competing pathways, thereby predicting the most likely decomposition mechanism under different conditions. researchgate.net For example, calculations on the decomposition of tert-nitroalkanes have identified a five-membered cyclic transition state for the elimination of HONO. researchgate.net

The reactivity of the nitro group can also be influenced by electrophilic activation. Theoretical studies have shown that in the presence of strong acids, nitroalkanes can be protonated to form highly reactive species that can participate in reactions with arenes. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity and Selectivity

A hypothetical SAR study for the reactivity of this compound could involve:

Generation of a Diverse Set of Derivatives: This could include modifications to the glucitol backbone (e.g., methylation or acylation of the hydroxyl groups) or substitution on the nitro group itself, if synthetically feasible.

Calculation of Molecular Descriptors: For each derivative, a range of electronic and steric descriptors would be calculated using quantum mechanical methods. These would include the reactivity descriptors mentioned in section 4.1 (e.g., HOMO/LUMO energies, chemical hardness, electrophilicity index) as well as steric parameters.

Measurement of Reactivity: The chemical reactivity of each derivative would be experimentally measured for a specific reaction, for example, the rate of the Nef reaction or the susceptibility to a specific nucleophilic attack.

Development of a QSAR Model: Statistical methods would be used to build a mathematical model that correlates the calculated descriptors with the measured reactivity.

Illustrative QSAR Descriptors for this compound Derivatives:

Descriptor ClassSpecific ExamplesPotential Impact on Reactivity
Electronic HOMO/LUMO energies, Mulliken charges on specific atoms, Dipole momentGoverns the molecule's susceptibility to electrophilic or nucleophilic attack.
Steric Molecular volume, Surface area, Specific dihedral anglesInfluences the accessibility of the reaction center to reagents.
Lipophilicity LogP (partition coefficient)Affects reactivity in different solvent systems, particularly in biphasic reactions.

This table is presented for illustrative purposes to outline a potential SAR study.

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired chemical properties.

Biocatalytic Transformations and Biochemical Interactions in Vitro Focus

Enzymatic Recognition and Processing of Nitro Sugars by Carbohydrate-Modifying Enzymes (e.g., glycosidases, isomerases, hydrolases)

The enzymatic processing of 1-Deoxy-1-nitro-D-glucitol can be extrapolated from studies on enzymes that act on similar structures, such as sugar alditols, nitro-substituted aromatics, and other sugar analogues.

Hydrolases : This class of enzymes, which includes glycosidases, typically catalyzes the cleavage of bonds through the addition of water. unipd.it While this compound, as a sugar alcohol, does not possess a glycosidic bond for hydrolysis, the ability of glycosidases to recognize related structures is noteworthy. For instance, studies have shown that β-glycosidases can hydrolyze substrates containing a nitro group, such as 2-nitro-phenyl-β-D-galactoside. nih.gov This indicates that the nitro functionality does not necessarily prevent a substrate from binding to the active site of a carbohydrate-processing enzyme. The mechanism of many glycosidases involves a catalytic dyad of acidic amino acid residues that stabilize a positively charged transition state, a process that may be influenced by the electron-withdrawing nature of the nitro group. researchgate.net

Isomerases : Sugar isomerases catalyze the intramolecular rearrangement of their substrates. For example, glucose isomerase is widely used to convert glucose into fructose. csic.es In microbial systems, various isomerases are key to carbohydrate metabolism. researchgate.net The potential for an isomerase to act on this compound would depend on the specific enzyme's tolerance for the glucitol backbone and whether the C1-nitro group sterically or electronically hinders the catalytic mechanism, which often involves a hydride shift.

Nitroreductases : Perhaps the most directly relevant enzymes are nitroreductases, which catalyze the reduction of a nitro group to a nitroso, hydroxylamino, and ultimately an amino group. researchgate.net These enzymes are often flavin-dependent and utilize NAD(P)H as a reducing cofactor. mdpi.com While a significant body of research focuses on the reduction of aromatic nitro compounds to produce valuable anilines, the extension of this activity to aliphatic substrates has been demonstrated. researchgate.netnih.gov The biocatalytic reduction of this compound would yield 1-amino-1-deoxy-D-glucitol, an iminosugar precursor.

The following table summarizes the potential enzymatic transformations.

Table 1: Potential Enzymatic Processing of this compound
Enzyme ClassPotential Action on this compoundRelevant Example/AnaloguePotential Product
Hydrolases (Glycosidases)Binding to active site, but no hydrolysis due to lack of glycosidic bond. Potential for inhibition.Hydrolysis of 2-nitro-phenyl-β-D-galactoside by β-glycosidase. nih.govNo reaction.
IsomerasesIntramolecular rearrangement, contingent on enzyme specificity.Glucose Isomerase converts D-glucose to D-fructose. csic.es1-Deoxy-1-nitro-D-fructose or other isomers.
NitroreductasesReduction of the C1-nitro group.Reduction of aromatic nitro compounds to anilines. nih.gov1-Amino-1-deoxy-D-glucitol.
DehydrogenasesOxidation of secondary alcohol groups.Oxidation of D-sorbitol by sorbitol dehydrogenase in Gluconobacter oxydans. 1-Deoxy-1-nitro-L-sorbose.

Kinetic and Mechanistic Studies of Biocatalyzed Reactions Involving this compound Analogues

Direct kinetic data for enzymes acting on this compound is not available in the literature. However, studies on analogous reactions provide insight into the potential mechanisms and efficiencies.

The mechanism for enzymatic nitroreduction typically involves the reduction of an enzyme-bound flavin cofactor (e.g., FMN) by NAD(P)H. The reduced flavin then carries out a two-electron reduction of the nitro group to a nitroso intermediate, followed by subsequent reductions to the hydroxylamine (B1172632) and amine. mdpi.com Kinetic studies on nitroreductases with model aromatic substrates demonstrate high catalytic efficiency and strong chemoselectivity, allowing the nitro group to be reduced even when other reducible functional groups are present. nih.gov

Conversely, the product of this reduction, 1-amino-1-deoxy-D-glucitol, is an analogue of iminosugars like 1-deoxynojirimycin (B1663644) (DNJ). These compounds are well-known for being potent inhibitors of glycosidases. acs.org Their inhibitory activity stems from their protonated form at physiological pH, which mimics the oxocarbenium ion-like transition state of glycosidic bond cleavage. Kinetic studies of these iminosugars typically reveal competitive inhibition, with inhibition constants (Ki) often in the micromolar to nanomolar range, highlighting the strong affinity of carbohydrate-modifying enzymes for these analogues. acs.org

The table below presents illustrative kinetic data from analogous systems.

Table 2: Kinetic Parameters for Reactions with Analogue Compounds
EnzymeSubstrate/Inhibitor (Analogue)Kinetic ParameterReported ValueReference
Nitroreductase (NR-55)Nitrobenzene (Aromatic Analogue)Productivity>10 g product / g enzyme nih.gov
β-Glycosidase (from Pyrococcus furiosus)LactoseSpecific Activity~800 U/mg nih.gov
Generic GlycosidaseIminosugar (e.g., Deoxynojirimycin)Ki (Inhibition Constant)µM to nM range acs.org
Polyol DehydrogenaseD-Galactosekcat/Km46.2 mM-1s-1 acs.org

Investigation of Metabolic Fates and Pathways in Model Microbial or Plant Systems (excluding human metabolism)

The metabolic fate of this compound in microorganisms and plants would likely involve initial transformation reactions to detoxify the nitro-moiety and integrate the carbon skeleton into central metabolism.

In microbial systems, such as bacteria, the uptake of sugars and their analogues is a primary step. biorxiv.org Bacteria like Gluconobacter oxydans are known for their robust periplasmic dehydrogenases that incompletely oxidize sugar alcohols; D-sorbitol (D-glucitol) is a preferred substrate. uni-duesseldorf.de A likely metabolic pathway for this compound in such an organism would involve an initial reduction of the nitro group via a nitroreductase, followed by oxidation of the polyol backbone by dehydrogenases. The resulting amino-keto-sugars could then be further metabolized. Other bacteria, like E. coli, might phosphorylate the compound after uptake and reduction, potentially feeding it into pathways branching from glycolysis. biorxiv.org Notably, many bacteria possess incomplete metabolic pathways; for example, G. oxydans lacks a functional Embden-Meyerhof-Parnas (glycolysis) pathway due to the absence of the phosphofructokinase gene. uni-duesseldorf.de

In plant systems, foreign compounds are often processed through detoxification pathways. Trehalose metabolism is integral to signaling, particularly in response to stress and interactions with microbes. conicet.gov.ar Some plant-pathogenic microbes themselves produce specialized metabolites, highlighting a complex chemical interplay. mun.ca A plausible fate for this compound in a plant cell would be an initial reduction of the nitro group, followed by conjugation with molecules like glucose or glutathione (B108866) to increase solubility and facilitate transport and sequestration into the vacuole.

The following table outlines a hypothetical metabolic pathway.

Table 3: Hypothetical Metabolic Fate of this compound
Organism TypeStep 1: Initial TransformationStep 2: Backbone ModificationStep 3: Final Fate
Model Bacterium (e.g., Gluconobacter)Nitroreduction to 1-amino-1-deoxy-D-glucitol.Periplasmic oxidation of hydroxyl groups by dehydrogenases.Secretion of oxidized products or entry into peripheral pathways.
Model PlantNitroreduction via endogenous reductases.Conjugation of hydroxyl groups (e.g., glycosylation) or the amino group.Sequestration into the vacuole or incorporation into cell wall components.

Applications in Chemoenzymatic Synthesis of Complex Carbohydrate Structures and Derivatives

This compound and related nitro sugars are valuable building blocks in chemoenzymatic synthesis, a powerful strategy that combines the flexibility of chemical reactions with the high selectivity of biocatalysts. researchgate.netnih.gov

The primary synthetic utility of this compound lies in its role as a precursor to amino-functionalized carbohydrates. The chemical synthesis of the nitro-alditol itself can be achieved via the Henry reaction (nitroaldol condensation). The subsequent, often enzymatic, reduction of the nitro group to an amine provides a key intermediate, 1-amino-1-deoxy-D-glucitol. researchgate.net This product is a direct precursor for the synthesis of complex iminosugars, such as 1-deoxymannojirimycin (B1202084) (DMJ) and its derivatives, which are of significant interest as potent glycosidase inhibitors with therapeutic potential. jchemlett.comresearchgate.net

Chemoenzymatic strategies can be designed as one-pot, multi-enzyme cascades that are highly efficient. nih.gov A hypothetical process could start with a chemically synthesized nitro sugar, which is then subjected to a biocatalytic reduction using an immobilized nitroreductase. nih.gov The resulting amino-polyol could then be acted upon by other enzymes, such as glycosyltransferases, to build complex oligosaccharide structures or other derivatives. nih.gov The use of enzymes in these pathways circumvents the need for complex protection-deprotection steps common in traditional carbohydrate chemistry, leading to greener and more efficient synthetic routes. researchgate.net

The table below showcases the utility of chemoenzymatic approaches.

Table 4: Applications in Chemoenzymatic Synthesis
Starting Material/AnalogueKey Enzymatic StepEnzyme ClassSynthesized Product ClassReference
Racemic Alcohols/AminesKinetic ResolutionLipase / HydrolaseEnantiomerically Pure Alcohols/Amines csic.es
Nitro-alditol (Hypothetical)Nitro ReductionNitroreductaseAmino-alditols (Iminosugar precursors) researchgate.netnih.gov
GlucoseIsomerization & Hydrogenation (Sequential)Glucose Isomerase / Chemical CatalystMannitol (B672) csic.es
Azido-modified SugarsGlycosylationGlycosyltransferaseComplex Azido-Oligosaccharides nih.gov

Synthetic Utility and Application As Chemical Scaffolds

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 1-deoxy-1-nitro-D-glucitol, derived from its carbohydrate precursor, makes it an excellent chiral building block for asymmetric synthesis. core.ac.ukmdpi.comrsc.org The presence of multiple stereogenic centers provides a defined three-dimensional arrangement, which can be exploited to control the stereochemical outcome of chemical reactions. This is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer. sciencenet.cn

The nitro group in this compound can be transformed into various other functional groups, such as amines, aldehydes, or carboxylic acids, through well-established chemical reactions. researchgate.net These transformations, when coupled with the chiral scaffold of the molecule, allow for the synthesis of a diverse range of optically active nitrogen-containing compounds. mdpi.com For instance, the reduction of the nitro group yields the corresponding amino alcohol, a key intermediate in the synthesis of amino sugars and other biologically active molecules. researchgate.net

Precursor for the Development of Novel Carbohydrate Mimetics and Analogues

Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are of significant interest in medicinal chemistry and glycobiology as they can modulate the activity of carbohydrate-processing enzymes and receptors. core.ac.uktandfonline.com this compound serves as a key precursor for the synthesis of various carbohydrate analogues.

The nitro group can participate in Henry (nitroaldol) reactions, allowing for the extension of the carbon chain and the introduction of new stereocenters. This provides a pathway to higher-carbon sugars and complex carbohydrate structures. Furthermore, the nitro group can be converted to an amino group, leading to the formation of iminosugars. nih.gov Iminosugars, such as 1-deoxynojirimycin (B1663644) and its derivatives, are potent inhibitors of glycosidases and have shown therapeutic potential in the treatment of viral infections and metabolic disorders. tandfonline.com The synthesis of 1-deoxy-L-rhamnojirimycin, an azasugar structurally related to L-rhamnose, highlights the utility of nitro alditols in creating these important carbohydrate mimetics. tandfonline.com

Utilization in the Synthesis of Oligosaccharides and Polysaccharides

Oligosaccharides and polysaccharides play crucial roles in numerous biological processes. tandfonline.com The chemical synthesis of these complex biomolecules is a challenging task that often relies on the use of versatile building blocks. While direct utilization of this compound in the chain elongation to form polysaccharides is not extensively documented in the provided search results, its derivatives are instrumental.

The transformation of the nitro group into other functionalities allows for the creation of glycosyl donors and acceptors, which are the fundamental components of oligosaccharide synthesis. For example, conversion of the nitro group to an amino group and subsequent modifications can lead to the formation of glycosylamines, which are valuable intermediates in the synthesis of iminosugar-C-glycosyl compounds. nih.gov Furthermore, the hydroxyl groups of this compound can be selectively protected and activated to facilitate glycosidic bond formation, a key step in building up oligosaccharide chains. nottingham.ac.uk The enzymatic synthesis of oligosaccharides often employs glycosidases and glycosyltransferases, and while not directly involving this compound as a substrate, the synthetic carbohydrate mimetics derived from it can act as inhibitors or probes to study these enzymatic processes. tandfonline.comnottingham.ac.uk

Derivatization for Functional Materials Development through Chemical Modification

The chemical reactivity of this compound allows for its derivatization to create novel functional materials. The hydroxyl groups can be modified through esterification or etherification to attach various functional moieties, thereby altering the physical and chemical properties of the parent molecule.

For instance, the introduction of long alkyl chains can lead to the formation of amphiphilic molecules with potential applications as surfactants or in the formation of self-assembled structures. The synthesis of 1-deoxy-1-(octylamino)-D-glucitol is an example of such a derivatization. nih.gov Furthermore, the incorporation of polymerizable groups could enable the use of this compound derivatives as monomers in the synthesis of chiral polymers. These polymers, with their well-defined stereochemistry, could find applications in chiral chromatography, asymmetric catalysis, and as smart materials. The development of chiral covalent organic frameworks (COFs) from chiral building blocks demonstrates the potential for creating highly ordered, porous materials with applications in enantioselective separations and catalysis. wgtn.ac.nz

Emerging Research Directions and Future Outlook

Development of Green Chemistry Approaches for Nitro Sugar Synthesis

The synthesis of nitro sugars has traditionally relied on methods that are often inconsistent with the principles of green chemistry. royalsocietypublishing.org However, the growing emphasis on environmentally benign chemical processes is catalyzing a shift towards more sustainable synthetic routes. royalsocietypublishing.orgresearchgate.net This includes the adoption of safer solvents, catalyst-assisted reactions, and energy-efficient techniques. royalsocietypublishing.org

Key green approaches being explored for nitro sugar synthesis include:

Microwave-Assisted Reactions: The use of microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and improve product yields compared to conventional heating. researchgate.net This technique has been successfully applied to various organic syntheses, including the formation of nitro compounds and the intramolecular cyclization of sugar derivatives, offering a promising avenue for the efficient synthesis of nitro alditols like 1-Deoxy-1-nitro-D-glucitol. researchgate.netresearchgate.net

Chemo-enzymatic Methods: Combining the selectivity of enzymes with the efficiency of chemical reactions offers a powerful green strategy. rsc.org For instance, engineered oxidases can perform highly regioselective oxidations on sugar substrates, which can then be chemically transformed to yield rare sugars. rsc.org Understanding the biosynthetic pathways that install nitro groups could provide enzymatic routes that are attractive alternatives to traditional synthetic methods. researchgate.net The biosynthesis of some natural nitro sugars involves the sequential N-oxidation of corresponding amino sugars, a process that could inspire future biocatalytic methods. nih.gov

Use of Greener Solvents and Catalysts: A major source of waste in chemical processes is the use of conventional organic solvents. royalsocietypublishing.org Research is focused on replacing these with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs). royalsocietypublishing.org Furthermore, developing solid-supported reagents and heterogeneous catalysts can simplify product purification and enable catalyst recycling, further minimizing the environmental impact. researchgate.netunimi.it For example, zeolite-based solid acid catalysts have shown potential in enhancing regioselectivity in nitration reactions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The production of complex carbohydrates like this compound is often a multi-step, time-consuming process. Flow chemistry and automated synthesis are emerging as transformative technologies to address these challenges, offering enhanced control, efficiency, and safety. spirochem.commdpi.com

Automated Synthesis Platforms: The integration of robotics, artificial intelligence (AI), and flow chemistry is leading to the development of fully automated synthesis platforms. kit.edu These "self-driving laboratories" can design, execute, and optimize chemical reactions with minimal human intervention. chemrxiv.org Platforms like SynFini™ and others powered by large language models (LLMs) can accelerate the entire discovery cycle, from analyzing literature and designing synthetic routes to controlling hardware and interpreting results. youtube.comnih.gov The modular nature of these systems allows for the flexible, on-demand production of a wide range of molecules, which could be applied to create libraries of nitro sugar derivatives for screening and development. kit.eduresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations in Nitro Sugar Chemistry

Nitro sugars are exceptionally versatile synthetic intermediates due to the electron-withdrawing nature of the nitro group, which activates adjacent carbon atoms for a variety of transformations. rsc.orgmdpi.com While classic reactions like the Henry (nitro-aldol) and Michael additions are central to their utility, researchers are continuously exploring novel reactivity to access unprecedented molecular architectures. mdpi.combenthamdirect.com

Recent and emerging areas of exploration include:

Complex C-C Bond Formations: The Henry reaction remains a powerful tool for chain extension and creating C-glycosidic bonds. rsc.org Novel strategies, such as the double Henry reaction with formaldehyde, have been used to transform nitro sugars into branched-chain iminosugars, a class of compounds with significant biological potential as glycosidase inhibitors. nih.gov

Novel Cycloadditions and Rearrangements: The nitro group can participate in or influence various cycloaddition reactions. benthamdirect.com Furthermore, research into the reactions of related nitrones (which can be derived from nitro compounds) has revealed unprecedented transformations, such as formal [5 + 2] cycloadditions, opening pathways to complex heterocyclic systems. researchgate.net

Michael Additions for Asymmetric Synthesis: Nitroalkenes derived from sugars are potent Michael acceptors. mdpi.com Their reaction with various nucleophiles is a key strategy for creating new carbon-carbon and carbon-heteroatom bonds. A stereocontrolled Michael addition of a carboxyl synthetic equivalent to a sugar nitroalkene has been reported as the key step in a new synthesis of polyhydroxylated β-amino acids. mdpi.com

New Heterocycle Synthesis: The reactivity of the nitro group is being harnessed to build novel heterocyclic structures. Mannich reactions involving nitroalkanes and sugar-derived amines have been used to create new polyhydroxy nitro-heterocycles with potential biological activity. researchgate.net

Interdisciplinary Research with Materials Science and Chemical Biology for Advanced Applications

The unique structural and chemical properties of this compound and its analogs make them valuable targets for interdisciplinary research, particularly at the interface of materials science and chemical biology.

Chemical Biology and Medicinal Chemistry: Nitro sugars are critical building blocks for synthesizing compounds of significant biological interest. scispace.com

Enzyme Inhibitors: The ability to transform the nitro group into an amino group is widely used to prepare amino sugars and their mimics, such as iminosugars. rsc.orgnih.gov These compounds are potent inhibitors of carbohydrate-processing enzymes (glycosidases) and have therapeutic potential. nih.gov

Nitric Oxide (NO) Donors: The L-enantiomer, 1-Deoxy-1-nitro-L-glucitol, has been identified as a nitric oxide (NO) donor. ontosight.ai Since NO is a critical signaling molecule in physiology, such compounds are valuable research tools for studying its role in cardiovascular disease, neurotransmission, and cancer. ontosight.ai

Probes for Biological Transport: The stereoisomer 1-Deoxy-1-nitro-D-mannitol is used as a voltammetric reagent to monitor transport across the blood-brain barrier (BBB), highlighting a key application in neuroscience and drug delivery research. sigmaaldrich.com

Materials Science: While less explored, the application of nitro sugar derivatives in materials science presents an emerging frontier.

Surfactants and Formulation Science: Acyl derivatives of the related compound 1-deoxy-1-(methylamino)-D-glucitol are used as non-ionic surfactants in personal care and household cleaning products. industrialchemicals.gov.au This demonstrates the potential for modified sugar alcohols like this compound to serve as precursors for functional materials where biodegradability and a renewable feedstock are desirable.

Advanced Materials: The dense oxygenation and specific stereochemistry of sugars provide a unique scaffold for creating new polymers and functional materials. The reactivity of the nitro group could be exploited for cross-linking or surface functionalization, opening possibilities for developing novel hydrogels, biodegradable polymers, or advanced sensor materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Deoxy-1-nitro-D-glucitol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves nitroaldol (Henry) reactions or reductive amination of nitro sugars. Optimization includes controlling pH (to stabilize intermediates) and temperature (to avoid nitro group decomposition). For stereochemical control, use chiral catalysts or enzymatic methods. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms the absence of byproducts like 1-Deoxy-1-nitro-L-iditol (a stereoisomer) . HPLC with evaporative light scattering detection (ELSD) is recommended for purity assessment, as nitro compounds often lack UV chromophores .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal sensitivity (via TGA/DSC), photodegradation (UV-Vis spectroscopy), and hydrolysis (pH-dependent kinetics). Store the compound at 0–6°C in anhydrous acetonitrile to prevent nitro group hydrolysis, as evidenced by similar nitro-sugar standards requiring cryogenic storage . Accelerated aging tests (40°C/75% RH for 6 months) can predict long-term stability.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., Miglitol-related derivatives) or stereochemical variability. Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and chiral chromatography to isolate enantiomers. Comparative bioassays (e.g., enzyme inhibition kinetics against α-glucosidase) under standardized conditions (pH, temperature) can clarify structure-activity relationships . Meta-analysis of existing datasets using tools like ChemSpider (validated stereochemical data ) is critical.

Q. How does the nitro group in this compound influence its reactivity in glycosylation reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, stabilizing transition states in glycosidic bond formation. Mechanistic studies (DFT calculations) reveal its role in reducing activation energy for nucleophilic substitution. Experimentally, monitor reactions using 15N^{15}N-NMR to track nitro group dynamics. Compare with analogs like 1-Deoxy-1-morpholino-D-fructose to isolate electronic vs. steric effects .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Nitro-sugars often form amorphous solids due to hygroscopicity. Use anti-solvent vapor diffusion (e.g., ether into acetonitrile) for slow crystallization. Synchrotron X-ray diffraction is recommended for resolving low-resolution crystal structures caused by conformational flexibility. Co-crystallization with boronic acids (to form stable diol-borate complexes) improves crystal quality .

Methodological Considerations

Q. Which analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at ppm levels. For non-UV-active impurities, charged aerosol detection (CAD) offers universal quantification. Cross-validate with 1H^1H-NMR using ERETIC2 calibration for absolute quantification .

Q. How can researchers design kinetic studies to assess the compound’s role in carbohydrate metabolism pathways?

  • Methodological Answer : Use isotopically labeled 13C^{13}C-1-Deoxy-1-nitro-D-glucitol in tracer studies with GC-MS metabolomics. Monitor intermediates in glycolysis/Pentose Phosphate Pathway. For enzyme inhibition, employ stopped-flow kinetics with fluorescent substrates (e.g., 4-methylumbelliferyl glycosides) to measure real-time activity .

Data Interpretation & Conflict Resolution

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states. Use dynamic vapor sorption (DVS) to characterize hygroscopicity. Phase diagrams (via ternary solvent systems) identify optimal co-solvents (e.g., DMSO-water mixtures) for biological assays .

Q. What computational approaches predict the metabolic fate of this compound in vivo?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with hepatic enzymes (e.g., CYP450). QSAR models trained on nitro-sugar databases predict renal clearance rates. Validate with in vitro hepatocyte assays and LC-HRMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Deoxy-1-nitro-D-glucitol
Reactant of Route 2
Reactant of Route 2
1-Deoxy-1-nitro-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.